1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an oxadiazole ring fused with a pyrrolidinone moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed through the cyclization of amino acids or their derivatives under dehydrating conditions.
Coupling of the Oxadiazole and Pyrrolidinone Rings: The final step involves coupling the oxadiazole ring with the pyrrolidinone moiety using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one: Similar structure with a methyl group instead of a propyl group.
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of 1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the propyl group may influence its lipophilicity, metabolic stability, and interaction with molecular targets.
Properties
IUPAC Name |
1-(2-methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-6-14-17-16(21-18-14)12-9-15(20)19(10-12)13-8-5-4-7-11(13)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGKZXNYISPGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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